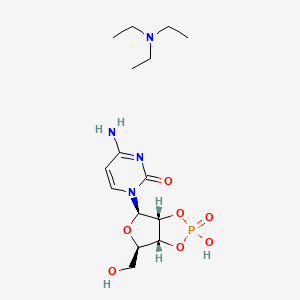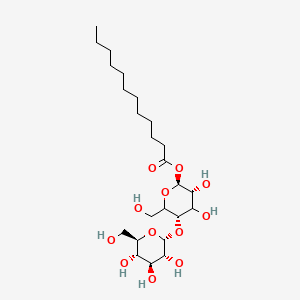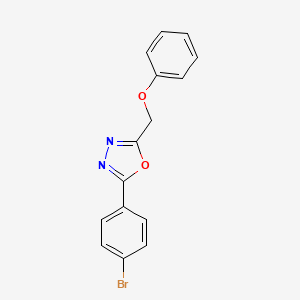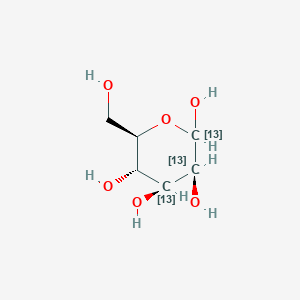
Cytidine-2',3'-cyclicMonophosphateTriethylamineSalt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cytidine-2’,3’-cyclicMonophosphateTriethylamineSalt is a chemical compound that plays a significant role in various biochemical and pharmaceutical applications. It is a derivative of cytidine, a nucleoside molecule that is a fundamental component of RNA. This compound is often used in research settings to study enzymatic processes and nucleotide interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine-2’,3’-cyclicMonophosphateTriethylamineSalt typically involves the cyclization of cytidine monophosphate. The reaction conditions often require the presence of a strong base to facilitate the cyclization process. The compound is then neutralized with triethylamine to form the triethylamine salt. The reaction is usually carried out in an aqueous medium at controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of Cytidine-2’,3’-cyclicMonophosphateTriethylamineSalt follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize efficiency and minimize costs. The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Cytidine-2’,3’-cyclicMonophosphateTriethylamineSalt undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to form cytidine monophosphate.
Oxidation and Reduction: It can participate in redox reactions, although these are less common.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphate group.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a mild acid or base.
Oxidation: Requires oxidizing agents such as hydrogen peroxide.
Substitution: Involves nucleophiles like amines or thiols under basic conditions.
Major Products
Hydrolysis: Produces cytidine monophosphate.
Oxidation: Can yield various oxidized forms of the compound.
Substitution: Results in substituted cytidine derivatives.
Aplicaciones Científicas De Investigación
Cytidine-2’,3’-cyclicMonophosphateTriethylamineSalt is widely used in scientific research due to its versatility:
Chemistry: Used as a model substrate for studying ribonuclease activity and nucleotide interactions.
Biology: Helps in understanding RNA processing and enzyme kinetics.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the synthesis of oligoribonucleotides and other nucleotide-based compounds
Mecanismo De Acción
The mechanism of action of Cytidine-2’,3’-cyclicMonophosphateTriethylamineSalt involves its interaction with various enzymes and molecular targets. It acts as a substrate for ribonucleases, which catalyze the cleavage of the cyclic phosphate bond. This interaction is crucial for studying the kinetics and specificity of these enzymes. The compound also participates in signaling pathways involving cyclic nucleotides, influencing cellular processes such as gene expression and metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Cytidine Monophosphate: A precursor to Cytidine-2’,3’-cyclicMonophosphateTriethylamineSalt, lacking the cyclic phosphate group.
Cytidine Diphosphate: Contains two phosphate groups and is involved in different biochemical pathways.
Cytidine Triphosphate: A high-energy molecule used in RNA synthesis and other cellular processes
Uniqueness
Cytidine-2’,3’-cyclicMonophosphateTriethylamineSalt is unique due to its cyclic phosphate group, which makes it a valuable tool for studying enzymatic processes and nucleotide interactions. Its ability to act as a substrate for ribonucleases sets it apart from other cytidine derivatives, providing insights into RNA processing and enzyme specificity .
Propiedades
Fórmula molecular |
C15H27N4O7P |
|---|---|
Peso molecular |
406.37 g/mol |
Nombre IUPAC |
1-[(3aR,4R,6R,6aR)-2-hydroxy-6-(hydroxymethyl)-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-4-aminopyrimidin-2-one;N,N-diethylethanamine |
InChI |
InChI=1S/C9H12N3O7P.C6H15N/c10-5-1-2-12(9(14)11-5)8-7-6(4(3-13)17-8)18-20(15,16)19-7;1-4-7(5-2)6-3/h1-2,4,6-8,13H,3H2,(H,15,16)(H2,10,11,14);4-6H2,1-3H3/t4-,6-,7-,8-;/m1./s1 |
Clave InChI |
QDGSPYCPWYKWNI-IAIGYFSYSA-N |
SMILES isomérico |
CCN(CC)CC.C1=CN(C(=O)N=C1N)[C@H]2[C@H]3[C@@H]([C@H](O2)CO)OP(=O)(O3)O |
SMILES canónico |
CCN(CC)CC.C1=CN(C(=O)N=C1N)C2C3C(C(O2)CO)OP(=O)(O3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(2,6-Dichlorophenyl)-4'-iodo-[1,1'-biphenyl]-4-amine](/img/structure/B13849189.png)

![6-Methoxythiazolo[5,4-b]pyridin-2-amine](/img/structure/B13849214.png)




![3-(4-aminophenyl)-1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one](/img/structure/B13849249.png)

![4-(5-((2-Chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic Acid Ethyl Ester](/img/structure/B13849260.png)

